![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
Overview
Description
D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in various fruits and vegetables and is known for its role in glycosylation processes and its potential health benefits, particularly in the prevention of urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-mannose can be synthesized through several methods, including chemical synthesis and biotransformation. One common chemical synthesis method involves the isomerization of D-glucose using molybdic acid or molybdate as a catalyst . This process requires careful control of reaction conditions to maximize yield. Another approach involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert D-glucose or D-fructose into D-mannose .
Industrial Production Methods
Industrial production of D-mannose often relies on biotransformation processes due to their efficiency and sustainability. These methods utilize enzymes derived from various microorganisms to catalyze the conversion of biomass raw materials, such as coffee grounds, konjac flour, and acai berry, into D-mannose . Enzymatic hydrolysis is a preferred method for large-scale production due to its high specificity and lower environmental impact compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.
Common Reagents and Conditions
Oxidation: D-mannose can be oxidized using reagents such as nitric acid or bromine water to produce D-mannonic acid.
Reduction: Reduction of D-mannose can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to yield D-mannitol.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles to replace hydroxyl groups on the mannose molecule.
Major Products
The major products formed from these reactions include D-mannonic acid, D-mannitol, and various substituted mannose derivatives. These products have significant applications in the pharmaceutical and food industries .
Scientific Research Applications
Biomedical Research
1.1 Role in Glycobiology
D-mannose is a crucial component in the study of glycobiology, particularly concerning its interactions with mannose-binding proteins. It serves as a substrate for various enzymes involved in glycan biosynthesis and is pivotal in understanding cellular recognition processes. The incorporation of D-[1-2H]mannose allows researchers to trace metabolic pathways and study glycan structures through advanced techniques like mass spectrometry and NMR spectroscopy .
1.2 Urinary Tract Infections (UTIs)
D-mannose has been extensively studied for its role in preventing urinary tract infections. It is believed to inhibit the adhesion of uropathogenic Escherichia coli to the urinary tract lining by competing with the mannose receptors on epithelial cells. Clinical trials have shown that D-mannose supplementation can significantly reduce UTI recurrence rates, making it a promising alternative to antibiotics .
Pharmaceutical Applications
2.1 Drug Development
This compound is utilized in drug formulation as a glyconutrient that can enhance the efficacy of certain pharmaceuticals. Its ability to modulate immune responses has led to its investigation as an adjuvant in vaccine formulations, where it may improve immunogenicity by enhancing antigen presentation .
2.2 Synthesis of Therapeutics
The compound serves as a precursor in the synthesis of various therapeutic agents, including immunostimulatory compounds and anti-cancer drugs. For instance, recent studies have explored the use of D-mannose derivatives in developing novel anti-tumor agents, leveraging its structural properties to enhance drug delivery systems .
Nutritional Science
3.1 Dietary Supplements
D-mannose is marketed as a dietary supplement for its potential health benefits, particularly for urinary health. It is often included in formulations aimed at supporting kidney function and overall urinary tract health due to its natural occurrence in fruits like cranberries .
3.2 Metabolic Studies
In nutritional research, this compound serves as a tracer to study carbohydrate metabolism and absorption in humans and animals. Its isotopic labeling allows for precise tracking of metabolic pathways, providing insights into how sugars are processed within the body .
Case Studies and Research Findings
Mechanism of Action
D-mannose operates through a distinctive mechanism that sets it apart from conventional treatments. Its primary mode of action involves interfering with bacterial adhesion, a critical step in the pathogenesis of urinary tract infections . By binding to bacterial adhesins, D-mannose prevents bacteria from attaching to the urothelium, thereby reducing the risk of infection . Additionally, D-mannose can activate proteins by binding to them, creating glycoconjugates that play important roles in various tissues and organs .
Comparison with Similar Compounds
Similar Compounds
D-glucose: An epimer of D-mannose, differing only in the orientation of the hydroxyl group on the second carbon atom.
D-galactose: Another hexose sugar with a similar structure but different functional properties.
D-fructose: A ketohexose that can be isomerized to produce D-mannose.
Uniqueness of D-mannose
D-mannose is unique due to its specific role in preventing bacterial adhesion, which is not a common property among other similar sugars . Its ability to act as a glyconutrient and its applications in preventing urinary tract infections make it particularly valuable in both medical and industrial contexts .
Biological Activity
D-[1-2H]mannose is a stable isotope-labeled form of D-mannose, a simple sugar that plays a crucial role in various biological processes. This compound is particularly noted for its potential therapeutic applications, especially in the treatment of urinary tract infections (UTIs) and its impact on metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and metabolic effects.
D-mannose, including its isotopically labeled form this compound, has been shown to interfere with bacterial adhesion in the urinary tract. The mechanism primarily involves:
- Competitive Inhibition : D-mannose competes with uropathogenic E. coli for binding sites on the uroepithelial cells, thereby preventing bacterial adhesion and subsequent infection.
- Metabolic Effects : D-mannose alters glucose metabolism in host cells, which may enhance immune responses and reduce inflammation during infections. Research indicates that mannose administration can normalize blood glucose levels in infected hosts, suggesting a potential role in managing glucose homeostasis during infections .
2. Clinical Studies
Several clinical trials have assessed the efficacy of D-mannose in treating UTIs:
- Efficacy Against UTIs : A study by Domenici et al. found that D-mannose significantly improved UTI symptoms in women when administered at a dosage of 1.5 g twice daily for three days . The recurrence rate was notably lower (4.5%) among those receiving prophylactic D-mannose compared to untreated controls (33.3%).
- Randomized Controlled Trials : A larger randomized trial involving 598 women showed no significant difference in UTI recurrence rates between those taking D-mannose and those on placebo over six months . This highlights the variability in clinical outcomes and suggests further research is needed to establish definitive conclusions about its efficacy in community settings.
3. Metabolic Impact
D-mannose influences various metabolic pathways:
- Glycolysis and Immunometabolism : Research indicates that D-mannose can suppress glycolysis and alter mitochondrial activity, leading to decreased production of reactive oxygen species (ROS) during viral infections . This modulation can protect against tissue damage associated with inflammatory responses.
- Transport Mechanisms : Studies have shown that D-mannose is absorbed via specific transporters in the intestine, such as SGLT-1 and GLUT2, which are crucial for its bioavailability and subsequent metabolic effects .
Table 1: Clinical Efficacy of D-Mannose in UTI Treatment
Table 2: Metabolic Effects of D-Mannose
Effect | Mechanism |
---|---|
Inhibition of bacterial adhesion | Competitive binding to uroepithelial cells |
Normalization of blood glucose levels | Modulation of glycolytic pathways |
Reduction of ROS production | Suppression of mitochondrial activity |
Case Study 1: Efficacy in Acute Uncomplicated UTIs
A prospective study analyzed the effects of D-mannose monotherapy on acute uncomplicated UTIs among women. Patients reported significant symptom relief within three days, with high healing rates observed compared to groups receiving antibiotics or other treatments .
Case Study 2: Long-term Prophylaxis
In a long-term study assessing D-mannose for UTI prevention, patients receiving regular doses exhibited lower recurrence rates than those not treated with D-mannose, although results varied significantly between different populations and settings .
Q & A
Basic Research Questions
Q. How is D-[1-2H]Mannose synthesized and characterized for use in metabolic studies?
this compound is synthesized via deuterium exchange at the C1 position of mannose using catalytic deuteration or enzymatic methods. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic purity and positional specificity. For example, ¹H and ²H NMR can distinguish deuterium incorporation by analyzing spin-spin coupling patterns and chemical shifts. Mass spectrometry is also used to verify molecular weight and isotopic enrichment (>98% purity is standard for metabolic studies). Researchers must validate the compound’s stability under experimental conditions (e.g., pH, temperature) to ensure isotopic integrity during assays .
Q. What role does this compound play in tracing metabolic pathways using NMR spectroscopy?
this compound serves as a tracer to study mannose utilization in glycolysis, glycan biosynthesis, or pentose phosphate pathways. Its deuterium label allows tracking via ²H NMR or heteronuclear ¹³C-²H correlation spectroscopy. For instance, in glycolysis, the C1 deuterium label persists through downstream metabolites like mannose-6-phosphate, enabling real-time monitoring of flux rates. Researchers must optimize NMR parameters (e.g., pulse sequences, relaxation delays) to detect low-abundance intermediates and distinguish signals from background noise .
Q. What are the standard protocols for incorporating this compound into enzymatic assays to study reaction mechanisms?
Key steps include:
- Substrate Preparation : Dissolve this compound in buffered solutions (e.g., 50 mM MES/NaOH, pH 8.2) to match enzymatic pH optima .
- Kinetic Assays : Use stopped-flow spectrophotometry or quench-flow methods to measure initial reaction rates. For dehydrogenases like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), compare rates between deuterated (this compound derivatives) and non-deuterated substrates to quantify isotope effects .
- Data Normalization : Express results as or ratios (e.g., ) to assess enzymatic sensitivity to deuterium substitution .
Advanced Research Questions
Q. How do deuterium isotope effects observed with this compound influence the interpretation of enzyme kinetic parameters in GAPDH studies?
Deuterium isotope effects (DIEs) arise from altered bond vibrational energies in the C1-H/C1-²H bond, impacting catalytic steps like hydride transfer. For GAPDH, DIEs are quantified by comparing (acylation rate constant) between this compound derivatives and protiated analogs. A typical experiment involves:
- Pre-steady-state kinetics using stopped-flow apparatus to capture transient intermediates .
- pH-dependent assays (e.g., pH 8.2–8.9) to probe active-site protonation states affecting DIE magnitude . Contradictions may arise if DIEs vary across pH ranges or enzyme isoforms, requiring multi-parametric modeling to deconvolute kinetic contributions .
Q. What methodological considerations are critical when using this compound in D-DNP NMR to simultaneously measure intracellular pH and glycolytic flux?
Q. How can researchers resolve contradictory metabolic flux data arising from this compound tracing in cancer cells with active pentose phosphate (PPP) and glycolytic pathways?
Contradictions often stem from overlapping labeling patterns in glycolysis and PPP. Strategies include:
- Isotopomer Analysis : Use ²H-¹³C correlation NMR to distinguish C1-labeled glycolytic intermediates (e.g., fructose-6-phosphate) from PPP-derived metabolites (e.g., ribose-5-phosphate) .
- Tracer Co-Labeling : Combine this compound with ¹³C-glucose to track parallel pathway engagement. For example, ¹³C flux into lactate vs. ²H retention in PPP intermediates .
- Computational Modeling : Apply flux balance analysis (FBA) or kinetic models to reconcile labeling data with enzyme activity profiles, accounting for compartment-specific isotope dilution .
Q. Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For isotope studies, ensure ethical approval for cell/animal models .
- Data Validation : Cross-reference NMR assignments with pH-independent internal standards (e.g., 4-phosphoerythronate at 4.13 ppm in ³¹P NMR) .
Properties
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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